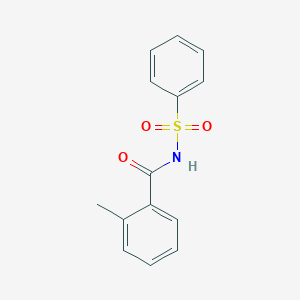

2-methyl-N-(phenylsulfonyl)benzamide

Overview

Description

“2-methyl-N-(phenylsulfonyl)benzamide” is a chemical compound that belongs to the class of benzamides . Benzamides are a significant class of amide compounds that have been widely used in various industries such as medical, industrial, biological, and potential drug industries .

Synthesis Analysis

The synthesis of benzamide compounds can be performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . Another method involves starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .

Molecular Structure Analysis

The molecular structure of “this compound” is not explicitly mentioned in the search results. However, benzamides generally have a structure that includes a benzene ring attached to a carboxamide group .

Chemical Reactions Analysis

The specific chemical reactions involving “this compound” are not detailed in the search results. However, benzamides can undergo various reactions due to the presence of the amide group .

Physical And Chemical Properties Analysis

The specific physical and chemical properties of “this compound” are not detailed in the search results. However, most amides, including benzamides, are solids at room temperature, and they generally have high boiling points and melting points .

Scientific Research Applications

Catalytic Processes and Synthesis

Remote Sulfonylation : Efficient remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives, including N-(5-(phenylsulfonyl)quinolin-8-yl)benzamide derivatives, was achieved through copper(II)-catalyzed reactions. These methods are environmentally friendly and yield less unpleasantly odorous byproducts compared to previous means (Xia et al., 2016).

Oxidation Methods : Research has been conducted on the oxidation of 2-methyl-5-(phenylsulfonyl)benzenesulfamide and its derivatives, leading to efficient and high-yield production of desired products (Tarasov et al., 2003).

Material Science and Engineering

- Membrane Synthesis : Poly sulphonyl amino benzamide (PSAB) and methyalated PSAB polymers have been synthesized for use in water purification, particularly in seawater desalination. These materials show significant salt rejection and are effective in water purification (Padaki et al., 2012).

Pharmacological Applications

- Biological Activity Studies : There have been studies on the biological activity of various benzamide derivatives, including those with phenylsulfonyl groups. These studies often focus on antimicrobial, antifungal, and anticancer properties. For instance, some benzamide derivatives have shown potential as antimicrobial and antifungal agents (Sych et al., 2019).

Crystallography and Molecular Structure

- Crystal Structure Analysis : The synthesis and crystal structure of various benzamide derivatives, including 2-chloro-N-{2-fluoro-5-[N-(phenylsulfonyl) phenylsulfonamido]phenyl}benzamide, have been determined, providing insights into novel classes of compounds (Li et al., 2008).

Chemical Synthesis and Modification

- Synthesis of Derivatives : The synthesis of specific compounds like Methyl 4-Chloro-2-(N-methyl-N-phenylsulphonamide)benzoate, which are intermediates in the production of other chemicals, illustrates the versatile use of phenylsulfonyl benzamide derivatives in chemical synthesis (Yang Jian-she, 2009).

Mechanism of Action

The mechanism of action of “2-methyl-N-(phenylsulfonyl)benzamide” is not explicitly mentioned in the search results. However, benzamides have been shown to have various biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic properties .

Safety and Hazards

Future Directions

The future directions for “2-methyl-N-(phenylsulfonyl)benzamide” are not explicitly mentioned in the search results. However, benzamides have been widely used in drug discovery and other fields, suggesting potential future applications .

properties

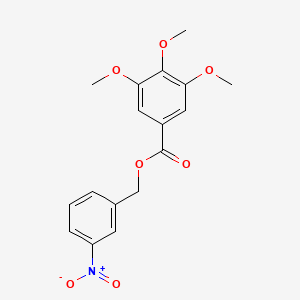

IUPAC Name |

N-(benzenesulfonyl)-2-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3S/c1-11-7-5-6-10-13(11)14(16)15-19(17,18)12-8-3-2-4-9-12/h2-10H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFSQRMYAKQBREU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NS(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501289117 | |

| Record name | 2-Methyl-N-(phenylsulfonyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501289117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

152438-89-6 | |

| Record name | 2-Methyl-N-(phenylsulfonyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152438-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-N-(phenylsulfonyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501289117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[2-chloro-5-(trifluoromethyl)phenyl]-2-furonitrile](/img/structure/B5769458.png)

![dimethyl 2-[(2-fluorobenzoyl)amino]terephthalate](/img/structure/B5769460.png)

![1-benzyl-2-imino-8-methyl-3-[(4-methylphenyl)sulfonyl]-1,2-dihydro-5H-dipyrido[1,2-a:2',3'-d]pyrimidin-5-one](/img/structure/B5769466.png)

![N-[2-(acetylamino)phenyl]-2-(2,5-dimethylphenoxy)acetamide](/img/structure/B5769472.png)

![4-[(4-hydroxybenzoyl)amino]benzoic acid](/img/structure/B5769509.png)

![5-hydroxy-2-[(2-methoxybenzoyl)amino]benzoic acid](/img/structure/B5769518.png)

![1-[(2-chloro-6-fluorophenyl)acetyl]indoline](/img/structure/B5769535.png)